molecular formula C5H3FN2O3 B1297087 3-Fluoro-4-nitropyridine-N-oxide CAS No. 769-54-0

3-Fluoro-4-nitropyridine-N-oxide

Katalognummer: B1297087
CAS-Nummer: 769-54-0
Molekulargewicht: 158.09 g/mol
InChI-Schlüssel: QHWIGULJOZAPAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

3-Fluoro-4-nitropyridine-N-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of 3-fluoro-4-nitropyridine-N-oxide has been achieved through direct fluorination methods. A notable study demonstrated the nucleophilic radiofluorination of pyridine N-oxides, which produced this compound in moderate yields at room temperature. This method is significant as it provides a new pathway for generating fluorinated pyridines, which are crucial in pharmaceuticals and radiopharmaceuticals .

The reactivity of this compound has been characterized by its ability to undergo further transformations. For instance, it can be reduced to 3-fluoro-4-aminopyridine, which is under investigation for its potential use in treating multiple sclerosis . The unique electron-rich structure of this compound enhances its reactivity, making it a valuable precursor for various chemical reactions.

This compound exhibits several biological properties due to the presence of the N-oxide functional group. Compounds with N-oxide functionalities have been shown to possess antimicrobial, analgesic, and anticancer activities . Specifically, derivatives of pyridine N-oxides have demonstrated efficacy as inhibitors of HIV-1 reverse transcriptase and antiviral agents against various strains of coronaviruses .

Moreover, the compound's metabolic stability has been investigated in preclinical studies involving rodents and nonhuman primates. These studies indicated that this compound is sensitive to demyelinated lesions in the brain, suggesting its potential as a positron emission tomography (PET) tracer for imaging neurological conditions .

Radiopharmaceutical Applications

One of the most promising applications of this compound lies in its use as a radiolabeled tracer for PET imaging. The compound can be labeled with fluorine-18, a radioactive isotope commonly used in medical imaging. Studies have shown that the fluorinated analogs maintain high stability and specificity for detecting demyelination in brain tissues .

The synthesis of fluorinated compounds like this compound is crucial for developing new imaging agents that can provide insights into neurological disorders such as multiple sclerosis. The ability to visualize demyelinated lesions non-invasively paves the way for better diagnostic tools and therapeutic monitoring.

Case Study 1: Imaging Demyelination

A clinical trial (ClinicalTrials.gov identifier: NCT04699747) investigated the use of this compound as a PET tracer in humans. Initial findings indicated that while the compound showed excellent stability in nonhuman primates, its metabolic profile in humans revealed rapid clearance from circulation. This discrepancy highlights the need for further research to optimize dosing and administration protocols for effective imaging .

Case Study 2: Antiviral Activity

Research has also focused on the antiviral properties of pyridine N-oxides, including this compound. In vitro studies demonstrated that derivatives could inhibit viral replication, suggesting potential applications in treating viral infections. The mechanism appears to involve complexation with metalloporphyrins within cells, enhancing their biological activity .

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-nitropyridine-N-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-4-nitropyridine-N-oxide can be compared with other fluorinated pyridines, such as:

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Bromo-4-nitropyridine

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific substitution pattern and the presence of both fluorine and nitro groups, which confer distinct chemical properties .

Biologische Aktivität

3-Fluoro-4-nitropyridine-N-oxide (CAS Number: 13505-01-6) is a heterocyclic organic compound that has garnered attention in medicinal chemistry and neuroimaging due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its role in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, particularly in the context of neurological disorders.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. Its molecular formula is C5_5H4_4F1_1N2_2O2_2, with a molecular weight of approximately 144.1 g/mol. The presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups imparts unique electronic properties that influence its reactivity and biological interactions .

Biological Activity Overview

Research indicates that derivatives of 3-fluoro-4-nitropyridine exhibit significant biological activities, particularly in the realm of neurological applications:

  • Neurotransmitter Modulation : Compounds derived from 3-fluoro-4-nitropyridine, such as 3-fluoro-4-aminopyridine, are known to enhance neurotransmitter release by blocking potassium channels in neurons. This mechanism suggests potential therapeutic applications in treating conditions like multiple sclerosis .
  • Demyelination Imaging : The compound is being investigated as a precursor for radiolabeled tracers targeting demyelination in the brain. For instance, [18F^{18}F]3-fluoro-4-aminopyridine is under study as a PET tracer for detecting demyelinated lesions, which are characteristic of multiple sclerosis .

Synthesis and Application in PET Imaging

Several studies have explored the synthesis and application of this compound derivatives in PET imaging:

  • Synthesis of [18F^{18}F]3-fluoro-4-aminopyridine :
    • This radiotracer has shown high sensitivity to demyelinated lesions in preclinical studies using rodents and nonhuman primates. The tracer demonstrated favorable pharmacokinetics, with over 90% stability noted shortly after administration under anesthesia .
  • Metabolic Stability Studies :
    • Research highlighted differences in metabolic stability between anesthetized and awake subjects, revealing that anesthetized animals exhibited significantly higher stability (approximately 90% parent compound remaining) compared to less than 50% in awake subjects within one hour post-injection . This variability underscores the importance of considering physiological conditions during pharmacokinetic evaluations.

Comparative Data Table

CompoundMolecular WeightBiological ActivityStability Post-Injection
This compound~144.1 g/molPotential K+ channel modulatorVaries by anesthesia
[18F^{18}F]3-fluoro-4-aminopyridine~145.1 g/molPET tracer for demyelination>90% under anesthesia
[18F^{18}F]5-methyl-3-fluoro-4-aminopyridine~159.1 g/molK+ channel imaging agentComparable to [18F^{18}F]3F4AP

Mechanistic Insights

The interaction mechanisms of this compound with biological targets have been a focal point of research:

  • Ion Channel Modulation : Studies indicate that this compound may interact with voltage-gated potassium channels, which are critical for neuronal excitability and neurotransmitter release. Enhanced binding affinity to these channels could lead to improved therapeutic profiles for neurological disorders .

Eigenschaften

IUPAC Name

3-fluoro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWIGULJOZAPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344032
Record name 3-Fluoro-4-nitropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-54-0
Record name Pyridine, 3-fluoro-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-nitropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-nitropyridin-1-ium-1-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated H2SO4 (75 ml) was carefully added to 3-fluoropyridine N-oxide (Preparation 5) (50 g, 0.44 mol), cooled at room temperature by using a water bath. Fuming nitric acid (55 ml) was dissolved in concentrated sulfuric acid (75 ml) and the colourless solution was added drop-wise to the substrate over 15 minutes at room temperature. The yellow mixture was heated for 1.5 hours at 90° C. The mixture was allowed to reach room temperature and slowly poured onto ice (900 g). The aqueous layer was extracted with dichloromethane (3×500 ml) and the solvent evaporated under reduced pressure to yield a yellow solid. This was washed with pentane (200 ml). The residue was dissolved in dichloromethane (50 ml). A yellow precipitate formed which was filtered off to yield the title compound (10 g).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoropyridine N-oxide (3-2) (10.4 g, 90 mmol) in sulfuric acid (52 mL) stirring at 120° C. was added fuming nitric acid (21 mL) over 1 hour. After stirring at 120° C. for another 3 hours, the reaction mixture was cooled to ambient temperature and poured into 300 mL of ice. The pH of the solution was adjusted to pH 7 by addition of 20% sodium hydroxide, and extracted with chloroform. The organic layer was dried, filtered and concentrated. The residue was recrystallized from diethyl ether/hexane to give a pale yellow solid (7.5 g, 51%). 1H NMR (400 MHz, CDCl3): 8.05 (m, 2H), 8.22 (m, 1H)
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-nitropyridine-N-oxide
Reactant of Route 2
3-Fluoro-4-nitropyridine-N-oxide
Reactant of Route 3
3-Fluoro-4-nitropyridine-N-oxide
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-nitropyridine-N-oxide
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-nitropyridine-N-oxide
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-nitropyridine-N-oxide
Customer
Q & A

Q1: What is significant about the synthesis of 3-fluoro-4-nitropyridine-N-oxide described in the research?

A1: The research presents a novel method for direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine []. This is significant because nucleophilic fluorination of pyridines, particularly at the meta position, is challenging due to their electron-rich aromatic structure. This new approach, using this compound as an intermediate, offers a promising pathway for synthesizing fluoropyridines, valuable structures in pharmaceuticals and radiopharmaceuticals.

Q2: How is this compound further utilized in the synthesis of radiopharmaceuticals?

A2: The research demonstrates that this compound can be easily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation []. This is particularly relevant for radiopharmaceutical development as the method was successfully adapted for labeling with fluorine-18. This suggests that this compound can serve as a valuable precursor for synthesizing radiolabeled 3-fluoro-4-aminopyridine derivatives, potentially expanding the possibilities for PET imaging and other applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.